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Compound of Interest

Compound Name: Glufosfamide

Cat. No.: B1671655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for
Glufosfamide, a novel alkylating agent. Glufosfamide, or (3-D-glucosylisophosphoramide
mustard, is a glucose conjugate of isophosphoramide mustard, the active metabolite of
ifosfamide.[1][2] This design aims to leverage the increased glucose uptake in tumor cells,
potentially leading to selective targeting.[1][2] This document summarizes key quantitative data
from Phase | and Il clinical trials, details experimental protocols, and visualizes relevant
biological pathways and workflows to offer a comprehensive resource for oncology researchers
and drug development professionals.

Mechanism of Action

Glufosfamide functions as a prodrug that, upon entering a cell, is metabolized to
isophosphoramide mustard, its active cytotoxic component.[2] This active metabolite is an
alkylating agent that forms covalent bonds with DNA, leading to cross-linking of DNA strands.
[2][3] This damage disrupts DNA replication and transcription, ultimately inducing cell cycle
arrest and apoptosis.[2][3] A key feature of Glufosfamide is its glucose moiety, which is
hypothesized to facilitate its uptake into cancer cells via glucose transporters, which are often
overexpressed in malignant tissues due to their high metabolic rate.[1][2]
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Caption: Proposed mechanism of action for Glufosfamide.
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Phase | Clinical Trial Data

Phase | trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting

toxicities (DLTs), and pharmacokinetic profile of Glufosfamide.

Table 1: Summary of Phase | Monotherapy Trials

Patient Dosing Antitumor
Study . . MTD DLTs .
Population Regimen Activity
1 complete
Reversible response
_ 800 to 6,000 _
21 patients renal tubular (pancreatic
] mg/m?2 as a 6- o ]
EORTC- with acidosis, adenocarcino
hour IV 6,000 mg/m? )
ECSGJ[1][4] refractory ) ) grade 4 ma), minor
] infusion every ) )
solid tumors neutropenia/l responses in
3 weeks ]
eukopenia colon and
breast cancer
Grade 3 1 partial
Escalating hypophospha  response
Japanese ]
o . ) doses as a 6- temia, (gallbladder
Shimizu etal.  patients with )
hour IV 6,000 mg/m? hypokalemia,  cancer), 8
[5] advanced ) ) ] )
) infusion every and patients with
solid tumors ]
3 weeks metabolic stable
acidosis disease

Table 2: Summary of Phase | Combination Trial
(Glufosfamide + Gemcitabine)
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. . MTD of )
Patient Dosing ) Antitumor
Study . . Glufosfami DLTs .
Population Regimen d Activity
e
Glufosfamide 1
1,500-4,500 _
) unconfirmed
19 patients mg/mz |V )
. Grade 3 partial
with over 4 hours )
] fatigue, response, 10
Chiorean et advanced on Day 1 + )
] o 4,500 mg/m? Grade 4 of 19 patients
al.[6][7] solid tumors Gemcitabine )
) ) thrombocytop  with stable
(including 8 1,000 mg/m? ) )
] enia disease or
pancreatic) IV on Days 1,
better at 8
8, 15 of a 28-
weeks
day cycle

Phase Il Clinical Trial Data

Phase Il studies were designed to evaluate the efficacy and further assess the safety of

Glufosfamide in specific cancer types.

Table 3: Summary of Phase Il Trials in Pancreatic Cancer
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Table 4: Summary of Phase Il Trial in Soft Tissue
Sarcoma
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o Disease
. . Objective Key
Patient Dosing Control
Study . . Response Adverse
Population Regimen Rate (SD or
Rate (ORR) Events
better)
Renal failure
22 patients 5,000 mg/m? (5 patients;
ASCO _ 4.5% (1
with relapsed IV over 1 ) Grade 3-5),
Abstract _ partial 36%
soft tissue hour every 21 Grade 3/4
2008[12] response) )
sarcoma days neutropenia

(2 patients)

Experimental Protocols
Phase | Monotherapy (EORTC-ECSG)[1][4]

» Patient Eligibility: Patients with histologically confirmed refractory solid tumors, WHO
performance status of 0-2, and adequate organ function.

o Treatment: Glufosfamide was administered as a two-step (fast/slow) intravenous infusion
over 6 hours every 3 weeks. Doses ranged from 800 to 6,000 mg/m2.

« Safety and Efficacy Assessment: Hematology, biochemistry, and urinalysis were performed
at baseline and weekly. Toxicity was graded according to the NCI CTC. Tumor response was

assessed every two cycles.

o Pharmacokinetics: Blood and urine samples were collected at specified time points during
and after the first infusion to determine pharmacokinetic parameters.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://ascopubs.org/doi/10.1200/jco.2008.26.15_suppl.10591
https://www.benchchem.com/product/b1671655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Screening Treatment Cycle (every 3 weeks)

. A - Dose Escalation Cohorts ineti i
Patient Eligibility Criteria Met |~—C . " Pharmacokinetic Sampling
(800-6000 mg/m2) 6-hour IV Infusion (First Cycle)
Assessment
| Weekly Safety Monitoring Tumor Response Assessment
| (Hematology, Biochemistry) (Every 2 Cycles)

Click to download full resolution via product page

Caption: Workflow for the Phase | Monotherapy Trial.

Phase Il Combination Therapy in Pancreatic Cancer
(Chiorean et al.)[9][10]

o Patient Eligibility: Patients with chemotherapy-naive, metastatic and/or locally advanced
pancreatic adenocarcinoma, Karnofsky Performance Status =70, and creatinine clearance
(CrCL) 260 mL/min.

o Treatment: Glufosfamide 4,500 mg/m? was administered as a 4-hour intravenous infusion
on Day 1, and Gemcitabine 1,000 mg/m2 was given as a 30-minute intravenous infusion on
Days 1, 8, and 15 of a 28-day cycle.

o Safety and Efficacy Assessment: The primary endpoint was response rate, assessed
radiologically every two cycles (8 weeks). Safety was monitored continuously.
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Caption: Dosing schedule for the Phase Il combination trial.
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Discussion and Future Directions

Early-phase clinical trials of Glufosfamide have demonstrated a manageable safety profile and
evidence of antitumor activity, both as a monotherapy and in combination with gemcitabine.
The dose-limiting toxicities are primarily renal and hematological.[1][7] In pancreatic cancer, the
combination of Glufosfamide with gemcitabine showed a notable objective response rate,
although this was accompanied by significant hematologic and renal toxicity.[9] A subsequent
Phase Il trial in second-line metastatic pancreatic cancer did not meet its primary endpoint of a
statistically significant improvement in overall survival compared to best supportive care.[13]
[14] Despite this, the trend toward improved survival and the responses seen in early trials
suggest that further investigation into optimal dosing schedules, patient selection, and
combination strategies may be warranted. The development of Glufosfamide for pancreatic
cancer is ongoing, with a Phase 11l trial comparing it to 5-FU.[15][16] The unique mechanism of
targeting glucose metabolism remains a compelling rationale for its continued development in
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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